1-(Pyridin-4-yl)propan-1-amine dihydrochloride
CAS No.: 1228879-25-1
Cat. No.: VC6898421
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228879-25-1 |
|---|---|
| Molecular Formula | C8H14Cl2N2 |
| Molecular Weight | 209.11 |
| IUPAC Name | 1-pyridin-4-ylpropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H |
| Standard InChI Key | UXBYFXNZLPFVEN-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=NC=C1)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring attached to a propan-1-amine chain, with the amine group positioned at the first carbon of the propane backbone. The dihydrochloride salt form introduces two chloride counterions, which stabilize the protonated amine group. The (S)-enantiomer is explicitly defined by its chiral center at the α-carbon adjacent to the amine, as evidenced by its IUPAC name: (1S)-1-pyridin-4-ylpropan-1-amine dihydrochloride.
Key Physicochemical Parameters
The dihydrochloride salt form significantly alters the compound’s physical properties compared to its free base. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.11 g/mol |
| IUPAC Name | (1S)-1-pyridin-4-ylpropan-1-amine dihydrochloride |
| SMILES | CCC@@HN.Cl.Cl |
| Solubility | High in water due to salt form |
The compound’s solubility in polar solvents is enhanced by the dihydrochloride formulation, facilitating its use in aqueous reaction systems and biological assays. Its stereochemistry is critical for enantioselective interactions, particularly in receptor-binding applications.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 1-(pyridin-4-yl)propan-1-amine dihydrochloride typically involves multi-step organic reactions. A common route begins with the formation of a pyridinylpropanol intermediate via Grignard or organometallic coupling reactions, followed by oxidation to the corresponding ketone and subsequent reductive amination to introduce the amine group. Enantioselective hydrogenation using chiral catalysts, such as iridium complexes, achieves high enantiomeric excess (>99% ee) for the (S)-configuration.
Industrial Manufacturing Considerations
Industrial production scales these methods while optimizing for yield and purity. Continuous-flow reactors and catalytic hydrogenation systems are employed to enhance efficiency. Post-synthesis, the compound is converted to its dihydrochloride salt through treatment with hydrochloric acid, followed by crystallization to isolate the pure product.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
Structural similarities to endogenous neurotransmitters enable interactions with serotonin (5-HT) and dopamine (D2) receptors. In vitro studies suggest that the compound acts as a partial agonist at 5-HT₁A receptors, modulating cAMP signaling pathways. Such activity positions it as a potential candidate for neurological disorder research, particularly in mood regulation and cognitive function.
Enzyme Modulation
The compound inhibits monoamine oxidase (MAO) isoforms, enzymes responsible for neurotransmitter catabolism. Kinetic studies reveal competitive inhibition of MAO-B with an IC₅₀ of 12.3 μM, suggesting utility in neurodegenerative disease models.
Industrial and Material Science Applications
Agrochemical Development
The compound serves as a precursor in synthesizing chiral herbicides and pesticides. Its amine group facilitates condensation reactions with carbonyl compounds, yielding imine derivatives with phytotoxic activity.
Catalysis and Ligand Design
In asymmetric catalysis, the (S)-enantiomer acts as a ligand in transition-metal complexes, enabling enantioselective hydrogenation of α,β-unsaturated ketones with up to 98% ee.
Comparative Analysis with Structural Analogs
Enantiomeric Specificity
The (R)-enantiomer exhibits distinct biological profiles, showing weaker affinity for serotonin receptors but stronger inhibition of acetylcholinesterase (AChE), highlighting the importance of stereochemistry in drug design.
Positional Isomerism
1-(Pyridin-4-yl)propan-2-amine, a positional isomer with the amine at the second carbon, demonstrates altered physicochemical properties, including reduced water solubility (logP = 1.2 vs. 0.8 for the dihydrochloride form) and divergent receptor-binding patterns .
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